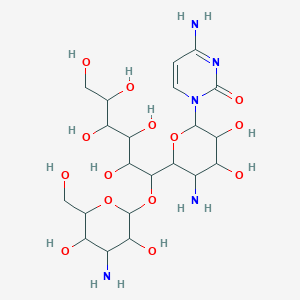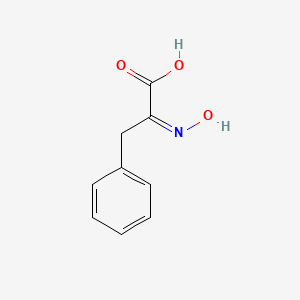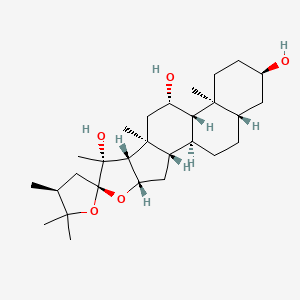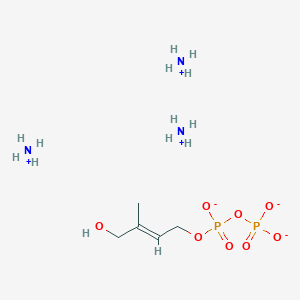
HDMAPP (Ammoniumsalz)
Übersicht
Beschreibung
HDMAPP (Ammoniumsalz), offiziell bekannt als Diphosphorsäure, Mono[(2E)-4-Hydroxy-3-methyl-2-butenyl]ester, Triammoniumsalz, ist ein Metabolit des mikrobiellen Dioxyxylulose-Phosphat-Wegs. Dieser Weg ist analog zum Isopentenylpyrophosphat-Weg bei Säugetieren. HDMAPP ist ein Nicht-Peptid-Ligand, auch bekannt als Phosphoantigen, der mit hoher Affinität an den T-Zell-Rezeptor auf Vγ9Vδ2-Peripherblutlymphozyten bindet .
Wissenschaftliche Forschungsanwendungen
HDMAPP hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
HDMAPP übt seine Wirkung aus, indem es mit hoher Affinität an den T-Zell-Rezeptor auf Vγ9Vδ2-Peripherblutlymphozyten bindet. Diese Bindung induziert die Expansion menschlicher Gedächtnis-Vγ9Vδ2-T-Zellen. Die Verbindung ist protease-resistent und phosphatase-sensitiv, was sie stabil und effektiv in ihren biologischen Funktionen macht .
Biochemische Analyse
Biochemical Properties
HMBPP triammonium is a potent stimulator of gamma delta T cells, specifically the Vγ9Vδ2 T cells. These T cells are a major population in peripheral blood and play a crucial role in the immune response. HMBPP triammonium interacts with the butyrophilin 3A1 (BTN3A1) protein, which is essential for the activation of Vγ9Vδ2 T cells. The binding of HMBPP triammonium to the B30.2 domain of BTN3A1 triggers a conformational change that leads to the activation of these T cells .
Cellular Effects
HMBPP triammonium has significant effects on various types of cells and cellular processes. It induces the expansion of human memory Vγ9Vδ2 T cells and enhances their ability to lyse malignant cells. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, HMBPP triammonium can increase the production of Th1 cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which are crucial for the immune response .
Molecular Mechanism
The molecular mechanism of HMBPP triammonium involves its binding to the B30.2 domain of BTN3A1. This binding induces a conformational change in BTN3A1, which then interacts with the T cell receptor (TCR) on Vγ9Vδ2 T cells. This interaction triggers a signaling cascade that leads to the activation and proliferation of these T cells. Additionally, HMBPP triammonium can modulate gene expression by influencing the activity of transcription factors involved in the immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of HMBPP triammonium can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that HMBPP triammonium is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation. Long-term exposure to HMBPP triammonium can lead to sustained activation of Vγ9Vδ2 T cells, which may have implications for immune response and cellular function .
Dosage Effects in Animal Models
The effects of HMBPP triammonium vary with different dosages in animal models. At low doses, HMBPP triammonium can effectively stimulate the immune response without causing significant adverse effects. At high doses, it may induce toxic effects, including excessive activation of T cells and potential damage to tissues. Studies have shown that there is a threshold dose above which the adverse effects of HMBPP triammonium become more pronounced .
Metabolic Pathways
HMBPP triammonium is involved in the MEP pathway of isoprenoid biosynthesis. This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP), which is then converted into 2-C-methyl-D-erythritol-4-phosphate (MEP). HMBPP triammonium is produced from MEP by the action of the enzyme HMB-PP synthase (IspG). It is then converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) by HMB-PP reductase (IspH) .
Transport and Distribution
HMBPP triammonium is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to interact with the BTN3A1 protein, which facilitates its transport to the cell surface where it can interact with T cells. The distribution of HMBPP triammonium within tissues is influenced by its solubility and stability, as well as the presence of specific transporters that facilitate its movement across cellular membranes .
Subcellular Localization
HMBPP triammonium is localized in various subcellular compartments, including the cytoplasm and the cell membrane. Its activity and function are influenced by its localization within these compartments. For instance, the interaction of HMBPP triammonium with BTN3A1 occurs at the cell membrane, which is crucial for the activation of Vγ9Vδ2 T cells. Additionally, HMBPP triammonium may be targeted to specific organelles through post-translational modifications that direct its localization .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
HDMAPP wird durch eine Reihe chemischer Reaktionen synthetisiert, die den mikrobiellen Dioxyxylulose-Phosphat-Weg beinhalten. Die Synthese beinhaltet die Umwandlung von 4-Hydroxy-3-methyl-2-butenylpyrophosphat in HDMAPP unter Verwendung spezifischer Enzyme und Reaktionsbedingungen .
Industrielle Produktionsmethoden
Die industrielle Produktion von HDMAPP umfasst mikrobielle Fermentationsprozesse, bei denen Bakterien oder Pflanzen zur Produktion der Verbindung verwendet werden. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
HDMAPP unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: HDMAPP kann unter Bildung verschiedener Produkte oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Reduktionsreaktionen können HDMAPP in andere verwandte Verbindungen umwandeln.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen variieren je nach gewünschter Reaktion und Produkt .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von HDMAPP, die unterschiedliche biologische und chemische Eigenschaften aufweisen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Isopentenylpyrophosphat: Ein weiteres Phosphoantigen, das γδ-T-Zellen aktiviert.
(E)-Hydroxy-dimethyl-allylpyrophosphat: Ein verwandtes Derivat, das bei der Aktivierung von γδ-T-Zellen wirksam ist.
Einzigartigkeit von HDMAPP
HDMAPP ist aufgrund seiner hohen Affinitätsbindung an den T-Zell-Rezeptor und seiner Stabilität als protease-resistentes und phosphatase-sensitives Pyrophosphat einzigartig. Dies macht es zu einem potenten Aktivator von Vγ9Vδ2-T-Zellen und zu einem wertvollen Werkzeug in der immunologischen Forschung .
Eigenschaften
IUPAC Name |
triazanium;[[(E)-4-hydroxy-3-methylbut-2-enoxy]-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O8P2.3H3N/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9;;;/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9);3*1H3/b5-2+;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBALCNFFTVQJJ-JZWSQSCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/CO.[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H21N3O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


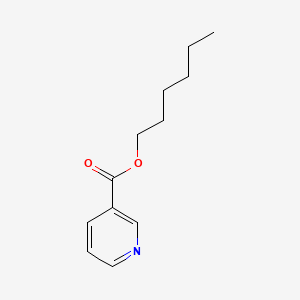
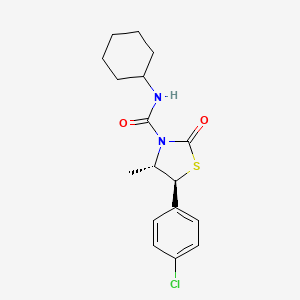
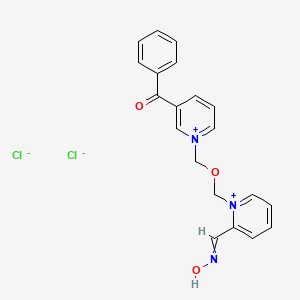
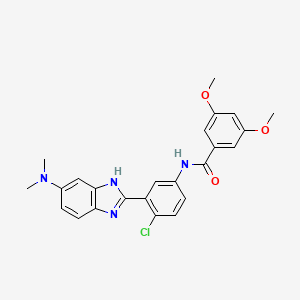
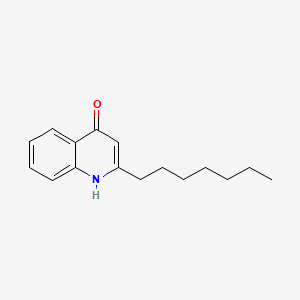
![1-(2-Pyridyl)-3-[2-(2-pyridyl)ethyl]thiourea](/img/structure/B1673239.png)
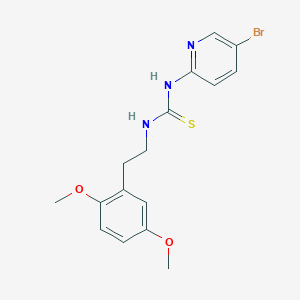
![1-(5-Bromopyridin-2-yl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea](/img/structure/B1673242.png)
![Thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid,5,6,7,8-tetrahydro-8-oxo-,ethyl ester](/img/structure/B1673244.png)

